

Preclinical Pharmacology and Toxicology of Tarcagrelant Meglumine: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Taragarestrant meglumine	
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Disclaimer: The term "tarcagrelant meglumine" does not correspond to a recognized pharmaceutical entity in publicly available scientific literature. Preclinical data for a substance with this specific name is unavailable. However, search results consistently indicate a high likelihood that "tarcagrelant" may be a misnomer for ticagrelor, a well-established antiplatelet agent. This guide, therefore, provides a comprehensive overview of the preclinical pharmacology and toxicology of ticagrelor. The role of meglumine, a common pharmaceutical excipient, is also discussed based on its individual preclinical safety profile. This document is intended for researchers, scientists, and drug development professionals.

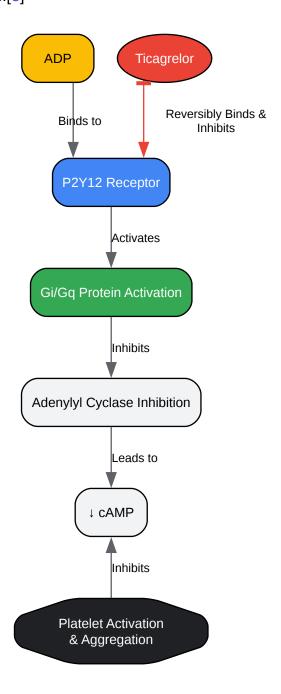
Introduction

Ticagrelor is the first orally active, reversible, and direct-acting antagonist of the P2Y12 receptor, belonging to the cyclopentyl-triazolo-pyrimidine chemical class.[1][2] Unlike thienopyridines such as clopidogrel, ticagrelor does not require metabolic activation to exert its antiplatelet effect.[3] Meglumine is an amino sugar derived from sorbitol, widely used as a pharmaceutical excipient to enhance the solubility and stability of active pharmaceutical ingredients.[4] This technical guide synthesizes the key preclinical findings on the pharmacology and toxicology of ticagrelor and the safety profile of meglumine.

Preclinical Pharmacology of Ticagrelor Mechanism of Action



Ticagrelor and its major active metabolite, AR-C124910XX, reversibly bind to the P2Y12 purinergic receptor on platelets. This prevents adenosine diphosphate (ADP)-mediated G-protein activation, subsequent signaling, and platelet activation and aggregation.[1] The reversible nature of this binding allows for a faster offset of the antiplatelet effect compared to irreversible P2Y12 inhibitors.[3]



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Figure 1: Ticagrelor's Mechanism of Action at the P2Y12 Receptor.



Pharmacodynamics

In VitroStudies: Ticagrelor has been shown to potently inhibit ADP-induced platelet aggregation in human and rat washed platelets, human platelet-rich plasma, and human whole blood. A secondary pharmacological effect of ticagrelor is the inhibition of adenosine uptake by red blood cells, with an IC50 of 100 nM. This is thought to occur via the inhibition of the sodium-independent nucleoside transporter ENT-1.

In VivoStudies: Preclinical studies in dog models demonstrated the efficacy of ticagrelor in inhibiting platelet aggregation and thrombosis. Pharmacokinetic/pharmacodynamic (PK/PD) modeling in rats has been used to predict the antiplatelet effect, showing that a two-compartment PK model linked to an indirect response Emax model can effectively describe the relationship between ticagrelor plasma concentration and the inhibition of platelet aggregation.

Pharmacokinetics

The pharmacokinetic profile of ticagrelor has been evaluated in several preclinical species, including mice, rats, and marmosets.



Parameter	Mouse	Rat	Marmoset
Oral Bioavailability	-	~90%	~40%
Major Route of Excretion	Fecal (59-96%)	Fecal (59-96%)	Fecal (59-96%)
Urinary Excretion	1-15%	1-15%	1-15%
Major Plasma Components	Ticagrelor, AR- C124910XX	Ticagrelor, AR- C124910XX	Ticagrelor, AR- C124910XX
Primary Urinary Metabolite	AR-C133913XX	AR-C133913XX	AR-C133913XX
Distribution into Milk (Rats)	Higher levels of radioactivity in milk than plasma	-	-
Table 1: Summary of Preclinical Pharmacokinetic			
Parameters of Ticagrelor in Animal Models.			

Preclinical Toxicology of Ticagrelor

A comprehensive toxicology program for ticagrelor was conducted in mice, rats, rabbits, and marmosets to support chronic administration in humans.

Single and Repeat-Dose Toxicology

Repeat-dose toxicity studies were conducted for up to 12 months in marmosets and for a lifetime in mice and rats. In marmosets, the primary observation was reversible gastrointestinal effects. In rats, at high exposure levels (20 to 50-fold human therapeutic exposure), findings consistent with phospholipidosis, such as degenerate foamy macrophages in the lungs, were observed.



Species	Duration	Key Findings	Reference
Marmoset	1, 3, and 12 months	Reversible gastrointestinal effects	
Rat	6 months	Alveolar histiocytosis, consistent with phospholipidosis at high doses	
Mouse	Lifetime	No significant effects at up to 20 times human therapeutic exposure	
Rat	Lifetime	Increased incidence of uterine tumors (mechanism investigated)	
Table 2: Summary of Repeat-Dose Toxicology Findings for Ticagrelor.			

Genotoxicity and Carcinogenicity

Ticagrelor and its active metabolite, AR-C124910XX, were not genotoxic in a battery of in vitro and in vivo assays.

Assay	Test Substance	Result
Ames Test	Ticagrelor, AR-C124910XX	Negative
Mouse Lymphoma Assay	Ticagrelor, AR-C124910XX	Negative
Rat Micronucleus Test	Ticagrelor	Negative
Table 3: Genotoxicity Profile of Ticagrelor.		



Lifetime carcinogenicity studies in mice and rats showed no statistically significant differences in pre-terminal mortality between control and ticagrelor-treated groups. An increased incidence of uterine tumors was observed in rats, and further studies were conducted to investigate the underlying mechanism.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the effects of a test substance on vital functions.[5] For ticagrelor, these studies in rats revealed findings related to respiratory function, which were consistent with the clinically observed side effect of dyspnea.[5]

Preclinical Safety of Meglumine

Meglumine is generally regarded as a non-toxic material at the levels typically employed as a pharmaceutical excipient.[6]

Acute and Repeat-Dose Toxicology

The intraperitoneal LD50 of meglumine in mice is 1.68 g/kg.[7] Long-range safety studies of high-dose oral meglumine (18 to 75 mM in drinking water) in rats and mice showed no detrimental effects on longevity.[8][9] In these studies, there were also no adverse effects on heart function in mice up to 15 months of age.[8]

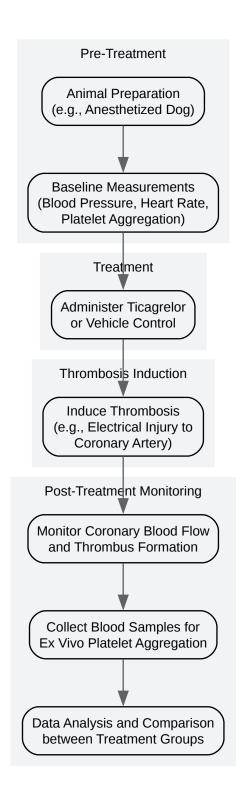
Developmental and Reproductive Toxicology

A study on meglumine antimoniate in rats showed that at high doses (300 mg SbV/(kg BW day)), there was evidence of embryolethality and reduced fetal weight.[10] The no-observed-adverse-effect level (NOAEL) for embryotoxicity was established at 75 mg SbV/(kg BW day). [10] It is important to note that these effects are associated with the antimony-containing salt of meglumine and may not be directly attributable to meglumine alone at typical excipient exposure levels.

Experimental Protocols In Vivo Platelet Aggregation and Thrombosis Model (Dog)



The following is a representative workflow for an in vivo thrombosis model used in the preclinical evaluation of antiplatelet agents.



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Figure 2: Experimental Workflow for an In Vivo Thrombosis Model.

Methodology:

- Animal Preparation: Healthy adult dogs are anesthetized and instrumented for the measurement of cardiovascular parameters.
- Baseline Measurements: Baseline hemodynamic parameters and platelet aggregation in response to ADP are measured.
- Dosing: Animals are administered either ticagrelor or a vehicle control, typically via oral gavage.
- Thrombosis Induction: A localized injury is induced in a coronary artery to stimulate thrombus formation.
- Monitoring: Coronary blood flow is continuously monitored to assess the extent of thrombotic occlusion.
- Blood Sampling: Blood samples are collected at various time points to perform ex vivo platelet aggregation studies.
- Data Analysis: The effects of ticagrelor on thrombus formation and platelet aggregation are compared to the control group.

Conclusion

The preclinical data for ticagrelor demonstrate a potent and reversible antiplatelet effect, primarily through the inhibition of the P2Y12 receptor. Its pharmacokinetic profile is characterized by fecal elimination and the formation of an active metabolite. The toxicological evaluation has identified a generally favorable safety profile, with specific findings such as phospholipidosis in rats at high doses and a potential for respiratory effects. Meglumine, as a potential excipient, is considered safe at typical pharmaceutical concentrations. This comprehensive preclinical package has supported the clinical development and use of ticagrelor in the management of atherothrombotic events.



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